molecular formula C8H10O B146520 2-Methylanisole CAS No. 578-58-5

2-Methylanisole

Cat. No.: B146520
CAS No.: 578-58-5
M. Wt: 122.16 g/mol
InChI Key: DTFKRVXLBCAIOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylanisole is typically synthesized by the methylation of o-cresol using dimethyl sulfate in the presence of caustic soda (sodium hydroxide) at 40°C . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylanisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into different hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxytoluene.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

2-Methylanisole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylanisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group (-OCH3) activates the aromatic ring, making it more susceptible to electrophilic attack. This leads to the formation of various substituted products depending on the reagents and conditions used .

Comparison with Similar Compounds

    Anisole (methoxybenzene): Lacks the methyl group at the ortho position.

    o-Cresol (2-methylphenol): Has a hydroxyl group instead of a methoxy group.

    2-Methoxytoluene: Similar structure but different functional group positioning.

Uniqueness: 2-Methylanisole’s unique combination of a methoxy group and a methyl group on the benzene ring provides distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its role as a green solvent and flavoring agent highlight its versatility .

Properties

IUPAC Name

1-methoxy-2-methylbenzene
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InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFKRVXLBCAIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060368
Record name Benzene, 1-methoxy-2-methyl-
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note
Record name 2-Methylanisole
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Record name 1-Methoxy-2-methylbenzene
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Record name o-Methylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

170.00 to 172.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-2-methylbenzene
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Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name o-Methylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.983-0.986 (15.5°)
Record name o-Methylanisole
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Vapor Pressure

1.5 [mmHg]
Record name 2-Methylanisole
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CAS No.

578-58-5
Record name 2-Methylanisole
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Record name Benzene, 1-methoxy-2-methyl-
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Record name 2-methylanisole
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Record name 2-METHYLANISOLE
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Record name 1-Methoxy-2-methylbenzene
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Melting Point

-34.1 °C
Record name 1-Methoxy-2-methylbenzene
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

A sample of HZSM-5, having a silica to alumina mole ratio of 130, was steamed for 2 hours at 800° C. When a mixture of anisole and methanol (mole ratio=2:1) was subsequently passed over the catalyst at 350° C. and a feed WHSV of 1.8 hr-1, an ortho-rich cresol fraction (66% ortho) and a para-rich methylanisole fraction (65% para) were produced. The results are summarized in TABLE II.
[Compound]
Name
130
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-cresol (3.0 g, 0.028 mol) and anhydrous potassium carbonate (7.7 g, 0.056 mol) were dissolved into 50 ml of DMF and then iodomethane (3.9 g, 0.028 mmol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 3 g of the product (89%) by column chromatography.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-Methylanisole is C8H10O, and its molecular weight is 122.16 g/mol.

A: this compound can be characterized by various spectroscopic techniques. 13C NMR analysis reveals distinct signals for the methoxyl methyl carbon and the phenyl ring carbons. [] Additionally, rotationally resolved fluorescence excitation spectra in the gas phase provide information about its planar structure and internal rotation of the methyl group. []

A: this compound has shown promise as a green solvent for processing perovskite solar cells. Research has demonstrated that this compound can effectively dissolve certain hole-transporting materials, like asy-PBTBDT, without compromising device efficiency. [] This is attributed to its ability to influence polymer orientation and reduce lateral grain growth, resulting in reduced charge recombination and improved device stability. []

A: Yes, this compound has been successfully employed as a green solvent alternative to chlorobenzene for depositing high-quality PCBM films. [] Studies reveal that this compound can suppress the formation of PCBM aggregations during the solvation process, leading to more uniform films with benefits for carrier extraction in devices like flexible perovskite solar cells. []

A: When this compound, as a representative compound of lignin-derived bio-oils, is subjected to a catalytic pulsed DBD plasma reactor, it undergoes conversion to various products. [] These products include benzene, phenol, 4-Methylanisole, 2-Methylphenol, 4-Methylphenol, 2,6-Dimethylphenol, and cyclohexane. [] The presence of catalysts such as Mo–Ni/Al2O3, Pt/Al2O3, Co–Mo/Al2O3, Pt–Re/Al2O3, and Al2O3 significantly influences the conversion rate and product selectivity. []

A: DFT computations have been used to investigate the minimum energy structures and potential energy barriers associated with the internal rotations of the methoxyl group in this compound. [] These calculations highlight the role of steric interactions, particularly between a methoxyl methyl hydrogen and the ortho hydrogen, in influencing the rotational characteristics of the molecule. []

A: Studies using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, supported by G3(MP2) calculations, show that the position of the methyl group significantly impacts the proton affinity of methylanisoles. [] The proton affinities are as follows: this compound (850 kJ mol-1), 3-Methylanisole (860 kJ mol-1), and 4-Methylanisole (841 kJ mol-1). [] These differences highlight the influence of electronic effects on the basicity of the oxygen atom in the methoxy group.

A: Research shows that methyl substitution patterns in anisoles significantly influence their reactivity with N-bromosuccinimide. [] While this compound and 2,6-Dimethylanisole undergo predominantly side-chain bromination, 3,5-Dimethylanisole favors nuclear bromination at the 4-position. [] This selectivity indicates the directing effect of the methyl groups on electrophilic aromatic substitution reactions.

A: Atmospheric degradation studies of methoxyphenols, including those potentially generated from the oxidation of this compound, have been conducted in simulation chambers. [] Results show that these compounds react rapidly with hydroxyl radicals (daytime) and nitrate radicals (nighttime), with lifetimes ranging from hours to minutes. [] Additionally, their oxidation contributes to the formation of secondary organic aerosols, impacting air quality and potentially human health. []

A: High-resolution mass spectrometry (HRMS), coupled with techniques like ultra-performance liquid chromatography (UPLC), has been successfully employed to characterize hallucinogenic phenethylamines, some of which share structural similarities with this compound. [] This approach utilizes collision-induced dissociation (CID) to generate characteristic fragment ions, enabling the identification of novel analogs through neutral loss filters (NLFs) and product ion analysis. []

A: this compound serves as a starting material in the chemoenzymatic synthesis of optically active tetrahydronaphthalene-based bioactive terpenoids. [] This synthetic approach leverages the reactivity of this compound to build the core structure of these natural products through a series of regioselective and stereoselective transformations, highlighting its utility in organic synthesis. []

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